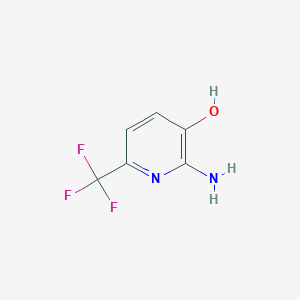

2-Amino-6-(trifluoromethyl)pyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F3N2O It is a derivative of pyridine, featuring an amino group (-NH2) at the second position and a trifluoromethyl group (-CF3) at the sixth position, along with a hydroxyl group (-OH) at the third position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-amino-6-(trifluoromethyl)pyridine as the starting material.

Oxidation Reaction: The amino group at the second position is oxidized to introduce the hydroxyl group at the third position. This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 50-80°C, with the pH maintained around 7-8 to ensure the selective formation of the hydroxyl group.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, and the reaction is allowed to proceed for a specific duration.

Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Scale-Up: The process is scaled up to produce larger quantities, ensuring that the reaction conditions are optimized for efficiency and yield.

Types of Reactions:

Oxidation: As mentioned earlier, the amino group can be oxidized to form the hydroxyl group.

Substitution Reactions: The hydroxyl group can undergo substitution reactions with various reagents.

Reduction Reactions: The compound can also undergo reduction reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other mild oxidizing agents.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Oxidation Products: this compound.

Substitution Products: Various halogenated derivatives.

Reduction Products: Reduced forms of the compound, depending on the specific conditions used.

Applications De Recherche Scientifique

2-Amino-6-(trifluoromethyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridin-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target.

Comparaison Avec Des Composés Similaires

2-Amino-5-fluoropyridine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

2-Amino-6-(trifluoromethyl)pyridine: Lacks the hydroxyl group present in 2-Amino-6-(trifluoromethyl)pyridin-3-ol.

4-Amino-2-(trifluoromethyl)pyridine: Different position of the amino group.

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which can lead to distinct chemical and biological properties compared to similar compounds.

Activité Biologique

2-Amino-6-(trifluoromethyl)pyridin-3-ol (CAS No. 1227515-04-9) is a heterocyclic compound notable for its unique structural features, including an amino group and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and an antibacterial agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Kinase Inhibition

Research indicates that this compound derivatives exhibit inhibitory activity against specific kinases, which are crucial in various cellular processes. Dysregulation of these enzymes is often linked to diseases such as cancer and neurodegenerative disorders. The structure of this compound suggests it could serve as a scaffold for developing novel therapeutic agents targeting these kinases.

Antibacterial Properties

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for antibacterial applications. Preliminary studies suggest that the compound and its derivatives may possess significant antibacterial activity, although further research is necessary to optimize their efficacy.

Structure Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various contexts. For instance, derivatives with different substitutions on the pyridine ring have shown varied biological activities. Table 1 summarizes some notable analogues and their unique aspects.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-6-(trifluoromethyl)pyridin-2-ol | Hydroxyl group at position 2 | Exhibits different biological activities |

| 2-Bromo-6-(trifluoromethyl)pyridin-3-ol | Bromo substituent at position 2 | Increased reactivity due to halogen |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Hydroxyl at position 5 | Different substitution pattern |

These compounds highlight the diversity within the trifluoromethylpyridine family and how slight modifications can lead to significant differences in chemical behavior and biological activity.

Inhibition of TRPV1 Receptors

A study investigated the structure-activity relationships of 2-amino substituted analogues of this compound as antagonists for the transient receptor potential vanilloid 1 (TRPV1). One compound demonstrated exceptional potency with a Ki value of 0.2 nM, significantly outperforming parent compounds in analgesic activity within a rat neuropathic pain model. This suggests that modifications to the amino group can enhance therapeutic efficacy against pain .

Bioconversion Studies

Research involving bioconversion using Burkholderia sp. MAK1 has shown that pyridine derivatives can be metabolized into hydroxylated products. In this context, 3-(trifluoromethyl)pyridin-2-ol was slowly converted into a new compound, indicating potential pathways for biotransformation that could be exploited for synthesizing more complex derivatives from this compound .

Propriétés

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12)5(10)11-4/h1-2,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUMWBWJIMTPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.